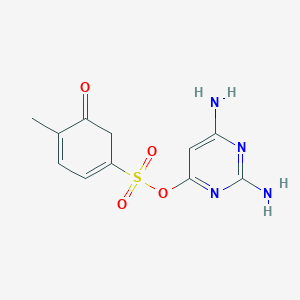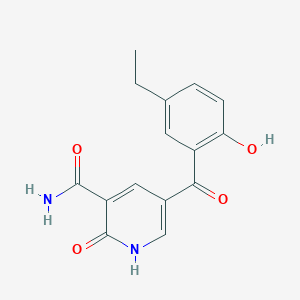
(5-Iodopyridin-3-yl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodopyridin-3-yl)methanediamine: is a chemical compound with the molecular formula C6H6IN3. It is a reagent commonly used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Iodopyridin-3-yl)methanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Oxidizing Agents: Employed in oxidation reactions to increase the oxidation state of the compound.
Reducing Agents: Used in reduction reactions to decrease the oxidation state.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Applications De Recherche Scientifique
Chemistry: In chemistry, (5-Iodopyridin-3-yl)methanediamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism by which (5-Iodopyridin-3-yl)methanediamine exerts its effects involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methanediamine group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
(5-Bromopyridin-3-yl)methanediamine: Similar structure but with a bromine atom instead of iodine.
(5-Chloropyridin-3-yl)methanediamine: Contains a chlorine atom instead of iodine.
(5-Fluoropyridin-3-yl)methanediamine: Features a fluorine atom in place of iodine.
Uniqueness: The presence of the iodine atom in (5-Iodopyridin-3-yl)methanediamine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C6H6IN3 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
5-iodopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6IN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |
Clé InChI |
FGZRPXDOBNQYMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1I)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)




![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)

![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)

